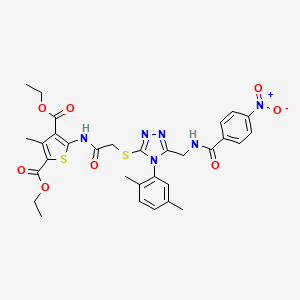
diethyl 5-(2-((4-(2,5-dimethylphenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest, diethyl 5-(2-((4-(2,5-dimethylphenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylate, is a complex molecule that appears to be related to a class of compounds with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as triazole and dihydropyridine derivatives, which are known for their diverse pharmacological properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that typically include the formation of key intermediates such as azides, alkyne derivatives, and subsequent cycloaddition reactions. For example, the synthesis of a triazole derivative was achieved through a 1,3-dipolar cycloaddition reaction, which is a common method for constructing triazole rings . This suggests that the synthesis of the compound may also involve similar cycloaddition strategies.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry . These methods provide detailed information about the arrangement of atoms within the molecule and are essential for confirming the identity of complex organic compounds. The presence of a triazole ring, as seen in the related compound, indicates a potential for diverse chemical reactivity and interactions with biological targets.
Chemical Reactions Analysis
The related compounds exhibit reactivity typical of their functional groups. For instance, the palladium-catalyzed annulation reaction discussed in one of the papers involves the formation of phenanthrene derivatives, which is indicative of the potential for complex ring-forming reactions in these types of molecules . The chemical reactivity of the compound of interest would likely be influenced by the presence of the triazole ring and the nitrobenzamido group, which could participate in various chemical transformations.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of the compound are not provided, the related compounds show properties that are characteristic of their structural class. For example, the dihydropyridine derivatives exhibit hydrogen-bonding networks, which could influence their solubility and stability . The presence of multiple substituents such as methoxy groups and nitro groups would also affect the compound's physical properties, such as melting point, solubility, and reactivity.
Scientific Research Applications
Synthesis Techniques and Chemical Transformations
- The synthesis of 3,5-disubstituted 1-amino-1,3,5-triazine-2,4,6-triones through cyclic transformation of 1,3,4-oxadiazol-2(3H)-one derivatives demonstrates a method for creating triazine derivatives, which could be related to the synthesis pathway or structural modification possibilities of the specified compound (Chau et al., 1997).
Potential Biological Activities
- The study on the synthesis of some new sulfur heterocyclic compounds as potential radioprotective and anticancer agents highlights the exploration of novel compounds for therapeutic purposes. Although the specific chemical structure was not directly studied, this research demonstrates the interest in and potential for discovering new molecules with significant biological activities (Ghorab et al., 2006).
Drug Development and Chemical Analysis
- Improved syntheses of certain thioadenosine analogues for the analysis of cell-surface human equilibrative nucleoside transporter 1 (hENT1) levels, aiming at predicting the antitumor efficacy of gemcitabine, showcases the application of complex chemical synthesis in drug development and therapeutic efficacy assessment. This suggests the broader relevance of advanced chemical synthesis techniques in creating probes or agents for biomedical research (Robins et al., 2010).
Material Science and Engineering
- The preparation and magnetic characterization of poly(1,3-phenyleneethynylene) with pendant nitronyl nitroxide radicals illustrate the application of specific chemical functionalities in material science, particularly in the development of polyradicals with potential applications in electronics or as advanced materials (Miura et al., 1993).
properties
IUPAC Name |
diethyl 5-[[2-[[4-(2,5-dimethylphenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N6O8S2/c1-6-44-29(40)25-19(5)26(30(41)45-7-2)47-28(25)33-24(38)16-46-31-35-34-23(36(31)22-14-17(3)8-9-18(22)4)15-32-27(39)20-10-12-21(13-11-20)37(42)43/h8-14H,6-7,15-16H2,1-5H3,(H,32,39)(H,33,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRVMZSYCLTTTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NN=C(N2C3=C(C=CC(=C3)C)C)CNC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N6O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
diethyl 5-(2-((4-(2,5-dimethylphenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({[1-(2-Methylbenzyl)piperidin-4-yl]methyl}amino)quinoline-4-carboxylic acid](/img/structure/B2548319.png)
![N-cyclopentyl-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2548321.png)








![N-(2,4-dimethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2548335.png)
